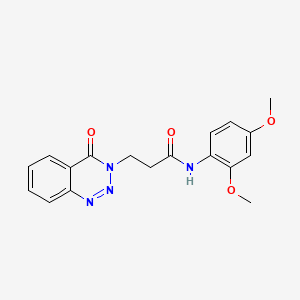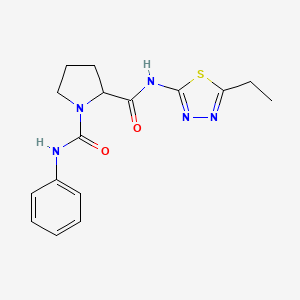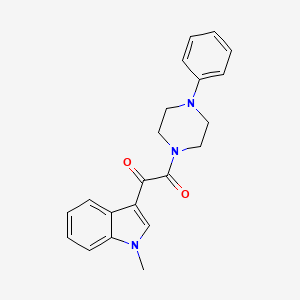![molecular formula C20H19N3O3S B4418552 N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B4418552.png)
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)isonicotinamide
Overview
Description
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)isonicotinamide, commonly known as ESI, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a member of the sulfonamide family, which is known for its diverse biological activities. ESI has been found to exhibit promising properties, including anti-inflammatory, anticancer, and antitumor effects.
Scientific Research Applications
ESI has been extensively studied for its potential applications in various fields of science. One of the most promising applications of ESI is in the treatment of cancer. Research has shown that ESI has potent anticancer effects against a variety of cancer cell lines, including breast, lung, and colon cancer. ESI has also been found to exhibit anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
The mechanism of action of ESI is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. ESI has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. ESI has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate intracellular levels of cyclic nucleotides and play a role in inflammation.
Biochemical and Physiological Effects:
ESI has been found to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, ESI has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. ESI has also been found to have antiviral effects, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
Advantages and Limitations for Lab Experiments
ESI has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. However, ESI has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, ESI has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well understood.
Future Directions
There are several future directions for research on ESI. One area of interest is the development of more water-soluble derivatives of ESI, which would make it easier to work with in aqueous environments. Another area of interest is the development of ESI-based prodrugs, which would allow for targeted delivery of the compound to cancer cells. Additionally, further research is needed to better understand the toxicity and pharmacokinetics of ESI in vivo, which would be necessary for its eventual use in humans.
properties
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-23(18-6-4-3-5-7-18)27(25,26)19-10-8-17(9-11-19)22-20(24)16-12-14-21-15-13-16/h3-15H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOVZUFHMURPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4418494.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4418503.png)

![methyl 4-[5-({[1-(hydroxymethyl)propyl]amino}methyl)-2-furyl]benzoate](/img/structure/B4418509.png)

![N-[2-(dimethylamino)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B4418515.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4418520.png)


![1-(2-methoxy-1-methylethyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4418558.png)
![4-[(4-butoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B4418561.png)
![1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-phenylpyrrolidin-3-ol](/img/structure/B4418569.png)